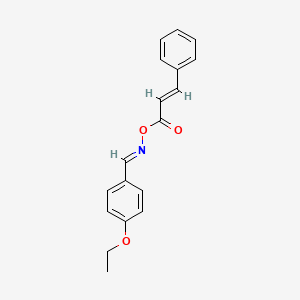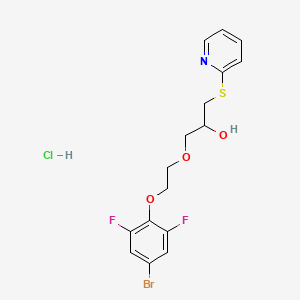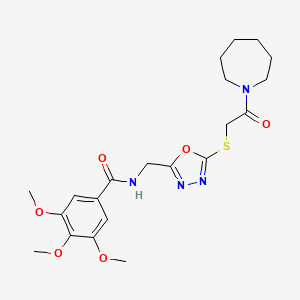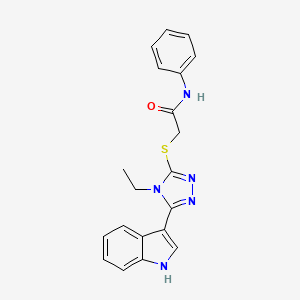
2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms . The compound has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with a potential use in Alzheimer therapy .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives has been reported in several studies . For instance, one study reported the synthesis and photoluminescence behavior of six novel europium complexes with a novel β-hydroxyketone ligand, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives has been analyzed using various techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectroscopies .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives have been studied . For example, one study reported the dehydrochlorination of 2,2-di(4-chlorophenyl)-1,1,1-trichloroethane with NaOH in DMF at 70-80°C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives have been analyzed using various techniques . For instance, one study reported the crystal structure characterization, interaction energy analysis, and DFT studies of a related compound, 3-(4-Chlorophenyl)-N-phenylquinoxalin-2-amine .
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
- Application : Investigation of derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole for activity against Mycobacterium tuberculosis and atypical mycobacteria.
- Findings : Some derivatives showed improved activity compared to existing treatments, highlighting the potential of these compounds in antimycobacterial therapies (Biava et al., 2008).
Structural Analysis
- Application : Structural characterization and analysis of related pyrrole compounds to understand their molecular geometry and potential applications.
- Findings : Detailed structural insights were provided, aiding in the understanding of the compound's properties and potential applications in various fields (Keck et al., 2011), (Xu et al., 2009).
Electronically Intercommunicating Iron Centers
- Application : Exploration of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles.
- Findings : This research demonstrated significant electron delocalization and provided insights into the electrochemical properties of these compounds, suggesting applications in fields like material science (Hildebrandt et al., 2011).
Catalysis and Synthesis
- Application : Use of nano copper oxide as a catalyst for synthesizing highly substituted pyrroles.
- Findings : The study showed efficient synthesis with high yields, highlighting the role of nano copper oxide in facilitating chemical reactions (Saeidian et al., 2013).
Photoluminescent Conjugated Polymers
- Application : Development of photoluminescent conjugated polymers incorporating pyrrole units.
- Findings : This research contributed to the advancement of materials suitable for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Antimicrobial Activity
- Application : Examining the antimicrobial properties of pyrrole derivatives.
- Findings : Some compounds exhibited promising antimicrobial effects, suggesting their potential in developing new antimicrobial agents (Sivakumar et al., 2021).
Safety and Hazards
Direcciones Futuras
Future research directions for “2-(4-Chlorophenyl)-1-phenyl-1H-pyrrole” and its derivatives could include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . These compounds could also be further investigated for their potential anticancer activities .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-phenylpyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-14-10-8-13(9-11-14)16-7-4-12-18(16)15-5-2-1-3-6-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKCUJCINCNVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)


![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)



![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)

